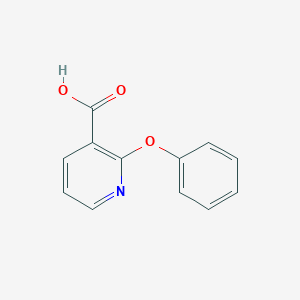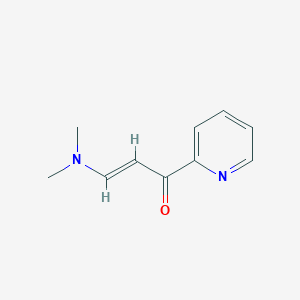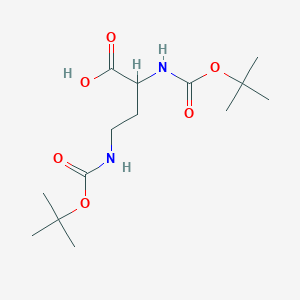
2-Phenoxynicotinic acid
Übersicht
Beschreibung
2-Phenoxynicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.20 g/mol . The IUPAC name for this compound is 2-phenoxypyridine-3-carboxylic acid . It is also known by other names such as 2-Phenoxypyridine-3-carboxylic acid, 3-Pyridinecarboxylic acid, 2-phenoxy-, and 2-Phenoxy-3-pyridinecarboxylic acid .
Synthesis Analysis
A series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated for their analgesic and anti-inflammatory activities . Several compounds having an unsubstituted phenyl/4-pyridyl or C-4 methoxy substituent on the terminal phenyl ring showed moderate to high analgesic or anti-inflammatory activity in comparison to mefenamic acid as the reference drug .
Molecular Structure Analysis
The molecular structure of 2-Phenoxynicotinic acid can be represented by the InChI string: InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) . The Canonical SMILES representation is: C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O .
Physical And Chemical Properties Analysis
2-Phenoxynicotinic acid has a density of 1.3±0.1 g/cm3, a boiling point of 368.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.9±3.0 kJ/mol and a flash point of 176.7±23.7 °C . The compound has a molar refractivity of 57.7±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 165.8±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications : 2-Phenoxynicotinic acid hydrazides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated moderate to high activity compared to mefenamic acid, a standard reference drug. These compounds showed moderate to good COX-1 inhibition and weak COX-2 inhibition activities, suggesting potential in the development of anti-inflammatory and analgesic drugs (Moradi et al., 2010).
Pro-Chelating Agent for Iron : A pro-chelating agent was developed using 2-Phenoxynicotinic acid for inhibiting iron-promoted hydroxyl radical formation. The agent, BSIH, becomes an effective iron chelator upon reaction with hydrogen peroxide, revealing a phenol as a key metal-binding group. This approach represents a promising strategy for chelating specific pools of detrimental metal ions without disrupting healthy metal ion distributions (Charkoudian et al., 2006).
Allosteric Modifiers of Hemoglobin : Isomeric series of 2-(aryloxy)-2-methylpropionic acids, including derivatives of 2-Phenoxynicotinic acid, were prepared and studied for their capacity to decrease the oxygen affinity of human hemoglobin A. Some of these compounds were found to be strong allosteric effectors of hemoglobin, potentially useful in clinical or biological areas that require or would benefit from enhanced oxygen delivery (Randad et al., 1991).
Synthesis and Structure Characterization of Organotin Compounds : Reactions involving 2-Phenoxynicotinic acid led to the creation of triorganotin compounds, which have been characterized by various spectroscopic methods. The study provides insights into the structural characteristics of these compounds and their potential applications in material science (Gao et al., 2008).
Photocatalytic Degradation of Herbicides : Modified 2-Phenoxynicotinic acid was used in the synthesis of a novel photocatalyst for the adsorption and subsequent photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid, a common herbicide. This demonstrates the potential environmental applications of 2-Phenoxynicotinic acid in reducing the impact of herbicides on aquatic ecology (Anirudhan & Anju, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGAXJGXGLVFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189097 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxynicotinic acid | |
CAS RN |
35620-71-4 | |
| Record name | 2-Phenoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35620-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035620714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxynicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYNICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCB3HEM6WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)







